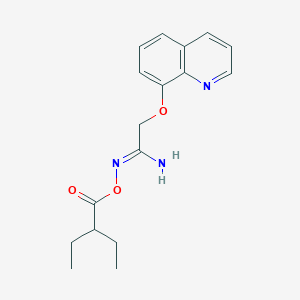
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is a synthetic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a uracil moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil typically involves multi-step organic reactions. One common approach is to start with a cyclobutane derivative, such as 3,3-dimethoxycyclobutane, which undergoes hydroxylation to introduce the hydroxymethyl groups. The uracil moiety is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The uracil moiety can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydro-uracil derivatives.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil involves its interaction with specific molecular targets. The uracil moiety can mimic natural nucleobases, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl groups may also enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3-Dimethoxycyclobut-1-yl)-uracil: Similar structure but with methoxy groups instead of hydroxymethyl groups.
1-(3,3-Bis(benzyloxymethyl)cyclobut-1-yl)-uracil: Contains benzyloxymethyl groups, which may affect its reactivity and biological activity.
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is unique due to the presence of hydroxymethyl groups, which can participate in hydrogen bonding and enhance the compound’s interactions with biological targets. This structural feature may contribute to its potential therapeutic applications .
Propiedades
| 138420-49-2 | |
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c13-5-10(6-14)3-7(4-10)12-2-1-8(15)11-9(12)16/h1-2,7,13-14H,3-6H2,(H,11,15,16) |
Clave InChI |
AIRWAARKRQOYEY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CO)CO)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

![Dibenzo[d,f]indole](/img/structure/B12897390.png)
